molecular formula C19H15N3O2 B10984756 4-{[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzonitrile

4-{[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzonitrile

Cat. No.: B10984756
M. Wt: 317.3 g/mol
InChI Key: VVMJZNOITGESRK-UHFFFAOYSA-N
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Description

4-{[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzonitrile is a complex organic compound featuring a unique structure that combines a pyrroloquinazoline core with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzonitrile typically involves multiple steps:

    Formation of the Pyrroloquinazoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinazoline ring system.

    Attachment of the Benzonitrile Moiety: The benzonitrile group is introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.

    Oxidation and Functionalization: The final steps involve oxidation reactions to introduce the oxo group and further functionalization to attach the benzonitrile moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinazoline core, to form various oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the nitrile group or reduce the oxo group to hydroxyl.

    Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) are used for introducing the nitrile group.

Major Products

The major products formed from these reactions include various oxo derivatives, reduced forms of the compound, and substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 4-{[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzonitrile has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as a precursor for other bioactive molecules. Its versatility in chemical reactions makes it a valuable asset in industrial applications.

Mechanism of Action

The mechanism of action of 4-{[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoic acid
  • 4-{[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzamide

Uniqueness

Compared to similar compounds, 4-{[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzonitrile stands out due to its unique combination of a pyrroloquinazoline core and a benzonitrile moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

4-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxymethyl]benzonitrile

InChI

InChI=1S/C19H15N3O2/c20-11-13-3-5-14(6-4-13)12-24-15-7-8-17-16(10-15)19(23)22-9-1-2-18(22)21-17/h3-8,10H,1-2,9,12H2

InChI Key

VVMJZNOITGESRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)OCC4=CC=C(C=C4)C#N)C(=O)N2C1

Origin of Product

United States

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